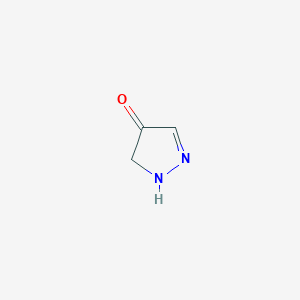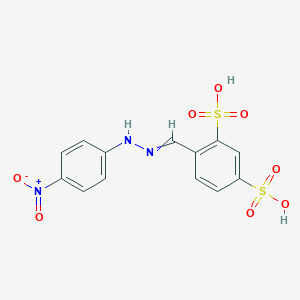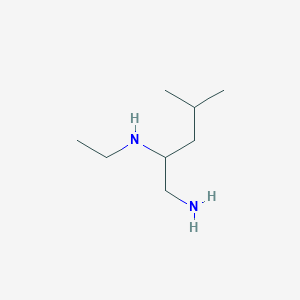
1,5-Dihydropyrazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dihydropyrazol-4-one is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dihydropyrazol-4-one can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. This reaction typically occurs under mild conditions and can be catalyzed by acids or bases . Another method involves the use of phenylhydrazine or hydrazine monohydrate, acetoacetic ester, malononitrile, and aldehydes under thermal and solvent-less conditions with maltobiose as a catalyst .
Industrial Production Methods
Industrial production of this compound often employs eco-friendly methodologies, including heterogeneous catalytic systems and ligand-free systems. Techniques such as ultrasound and microwave-assisted reactions are also utilized to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,5-Dihydropyrazol-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazoles.
Reduction: Reduction reactions can convert it into pyrazolines.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazines for cyclocondensation, and various acids or bases as catalysts . The conditions for these reactions are typically mild, often requiring only moderate heating or the use of microwave irradiation .
Major Products Formed
The major products formed from these reactions include pyrazoles, pyrazolines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1,5-Dihydropyrazol-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a scaffold for drug design.
Industry: It is used in the production of agrochemicals and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-Dihydropyrazol-4-one involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activity . The specific pathways involved depend on the particular application and the target enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,5-Dihydropyrazol-4-one include other pyrazole derivatives such as pyrazolines and pyrazolidines. These compounds share a similar core structure but differ in their degree of saturation and the presence of additional functional groups .
Uniqueness
This compound is unique due to its specific chemical properties and the ease with which it can be synthesized and modified. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
27662-65-3 |
|---|---|
Molecular Formula |
C3H4N2O |
Molecular Weight |
84.08 g/mol |
IUPAC Name |
1,5-dihydropyrazol-4-one |
InChI |
InChI=1S/C3H4N2O/c6-3-1-4-5-2-3/h1,5H,2H2 |
InChI Key |
SEMXWBFSIDIGPO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C=NN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenyl-4-(trifluoromethyl)-9H-pyrido[2,3-b]indole](/img/structure/B15148191.png)

![(5E)-5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B15148199.png)

![2-{3-[2-(Naphthalen-2-yloxy)-acetylamino]-benzoylamino}-benzoic acid](/img/structure/B15148222.png)
![(3Z)-3-[(3,5-dimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B15148228.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-iodobenzamide](/img/structure/B15148248.png)
![benzyl N-[(3-hydroxycyclopentyl)methyl]carbamate](/img/structure/B15148256.png)
![N-[(6-chloro-2-methanesulfonylpyrimidin-4-yl)methyl]aniline](/img/structure/B15148261.png)



![N-{[2-(butan-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B15148282.png)
